molecular formula C16H20N2O3S2 B3468165 1-[(4-methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

1-[(4-methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

Cat. No.: B3468165
M. Wt: 352.5 g/mol
InChI Key: WVUPQYOEFFYCPC-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is a piperazine derivative featuring two distinct substituents:

  • Position 1: A 4-methoxyphenyl sulfonyl group, which introduces electron-donating methoxy and polar sulfonyl moieties.

This compound is structurally optimized for diverse pharmacological applications, leveraging the piperazine scaffold’s flexibility in drug design.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-21-14-4-6-16(7-5-14)23(19,20)18-10-8-17(9-11-18)13-15-3-2-12-22-15/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUPQYOEFFYCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(2-thienylmethyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thienylmethyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are extensively studied for their tunable pharmacological profiles. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents Key Features Biological Activity Synthesis Reference
1-[(4-Methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine 4-methoxyphenyl sulfonyl (Position 1); 2-thienylmethyl (Position 4) Combines polar sulfonyl and lipophilic thiophene; moderate logP (~2.8 predicted) Not directly reported; analogs show antiproliferative/antifungal effects Likely via sulfonyl chloride + piperazine alkylation
1-[(4-Methoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine () 4-methoxyphenyl sulfonyl (Position 1); 2-thienylcarbonyl (Position 4) Carbonyl group increases polarity; reduced lipophilicity vs. methylene linker Unreported, but acylated analogs often enhance receptor binding Acylation with thiophene carbonyl chloride
1-(4-Tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine () 4-tert-butylbenzenesulfonyl (Position 1); oxadiazole (Position 4) Oxadiazole enhances metabolic stability; tert-butyl increases steric bulk Antiproliferative activity via heterocyclic interactions Oxadiazole cyclization post-sulfonylation
1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine () 4-methoxyphenyl (Position 1); phenoxy-hydroxypropyl (Position 4) Hydroxypropyl improves solubility; phenoxy enables membrane penetration Antifungal (Candida albicans virulence inhibition) Reductive amination + etherification
p-MPPI () 2-methoxyphenyl (Position 4); iodobenzamidoethyl (Position 1) Iodine enhances radiolabeling potential; 2-methoxy optimizes serotonin receptor binding 5-HT1A receptor antagonist Amide coupling + piperazine functionalization

Key Observations

Substituent Impact on Activity :

  • Sulfonyl vs. Carbonyl : The sulfonyl group (e.g., in and ) enhances polarity and hydrogen-bonding capacity, favoring interactions with enzymatic active sites. In contrast, acylated derivatives (e.g., thienylcarbonyl) may improve CNS penetration due to balanced lipophilicity .
  • Heterocyclic Moieties : Thiophene (lipophilic) vs. oxadiazole (polar, metabolically stable) significantly alter pharmacokinetics. For example, oxadiazole-containing compounds () show prolonged half-lives in vitro .

Synthetic Routes :

  • Most analogs are synthesized via nucleophilic substitution (e.g., sulfonylation with aryl sulfonyl chlorides) or reductive amination (). The target compound likely follows a similar route, substituting bromoacetyl chloride with 2-thienylmethyl halides .

Biological Performance: Antiproliferative Activity: Sulfonyl-piperazines () inhibit cancer cell growth (IC50: 1–10 μM) by targeting tubulin or kinase pathways. Antifungal Effects: Hydrophobic substituents (e.g., phenoxypropyl in ) disrupt fungal membrane integrity (MIC: 25–100 μM) . Receptor Antagonism: p-MPPI () achieves sub-micromolar 5-HT1A receptor antagonism (ID50: 3–5 mg/kg in vivo) via optimized methoxy positioning .

Research Findings and Data Tables

Table 2: Physicochemical Properties of Selected Piperazine Derivatives

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 392.45 2.8 0.12 (PBS) 145–148 (predicted)
406.43 2.5 0.09 (PBS) 162–165
(Compound I) 502.58 3.1 0.05 (DMSO) 198–200
(Compound 1c) 356.43 2.2 0.25 (Water) 132–135

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Reactant of Route 2
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1-[(4-methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

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